molecular formula C23H15ClN2O5 B3925095 2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B3925095
M. Wt: 434.8 g/mol
InChI Key: MOXFMMNQHZOPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted phenyl ring, a phenylacetyl group, and a dioxoisoindole moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylacetyl Intermediate: The phenylacetyl group can be introduced through the reaction of phenylacetic acid with appropriate reagents.

    Amination: The phenylacetyl intermediate undergoes amination to form the 2-phenylacetylamino group.

    Cyclization: The final step involves cyclization to form the dioxoisoindole structure, often using cyclization agents and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler compound with a phenylacetyl group.

    Chloro-substituted Phenyl Compounds: Compounds with similar chloro-substituted phenyl rings.

    Dioxoisoindole Derivatives: Compounds with similar dioxoisoindole structures.

Uniqueness

2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler or less complex analogs.

Properties

IUPAC Name

2-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c24-18-9-7-15(12-19(18)25-20(27)10-13-4-2-1-3-5-13)26-21(28)16-8-6-14(23(30)31)11-17(16)22(26)29/h1-9,11-12H,10H2,(H,25,27)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXFMMNQHZOPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 3
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 5
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 6
2-[4-Chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.